molecular formula C23H28O3 B13415363 4-Allyl-estrone Acetate

4-Allyl-estrone Acetate

Cat. No.: B13415363
M. Wt: 352.5 g/mol
InChI Key: KWLDURBODXBTBH-KSPYYYPUSA-N
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Description

4-Allyl-estrone Acetate is a synthetic derivative of estrone, a naturally occurring estrogen This compound is characterized by the presence of an allyl group at the fourth position and an acetate group at the 17th position of the estrone molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-estrone Acetate typically involves the allylation of estrone followed by acetylation. The allylation process can be achieved using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting 4-allyl-estrone is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-estrone Acetate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carbonyl group at the 17th position can be reduced to form a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of 4-Allyl-estrone.

    Substitution: Formation of various substituted estrone derivatives.

Scientific Research Applications

4-Allyl-estrone Acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Allyl-estrone Acetate involves its interaction with estrogen receptors. Upon binding to these receptors, the compound induces conformational changes that facilitate the transcription of estrogen-responsive genes. This leads to various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

    Estrone: A naturally occurring estrogen with a similar structure but lacking the allyl and acetate groups.

    Estradiol: Another potent estrogen with a hydroxyl group at the 17th position instead of an acetate group.

    Estriol: A weaker estrogen with hydroxyl groups at the 16th and 17th positions.

Uniqueness: 4-Allyl-estrone Acetate is unique due to its structural modifications, which confer distinct chemical properties and biological activities. The presence of the allyl group enhances its reactivity in certain chemical reactions, while the acetate group influences its pharmacokinetic properties .

Properties

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-4-prop-2-enyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H28O3/c1-4-5-19-16-6-7-18-17(15(16)8-10-21(19)26-14(2)24)12-13-23(3)20(18)9-11-22(23)25/h4,8,10,17-18,20H,1,5-7,9,11-13H2,2-3H3/t17-,18-,20+,23+/m1/s1

InChI Key

KWLDURBODXBTBH-KSPYYYPUSA-N

Isomeric SMILES

CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC=C

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC=C

Origin of Product

United States

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